Methyl 3-iso-propylbenzoylformate
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Overview
Description
Methyl 3-iso-propylbenzoylformate: is an organic compound with the molecular formula C12H14O3 It is a derivative of benzoylformate, where the benzene ring is substituted with an iso-propyl group at the third position and a methyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-iso-propylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-iso-propylbenzoylformic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iso-propylbenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: 3-iso-propylbenzoylformic acid or 3-iso-propylbenzoylformate.
Reduction: 3-iso-propylbenzyl alcohol.
Substitution: 3-iso-propyl-4-nitrobenzoylformate or 3-iso-propyl-4-bromobenzoylformate.
Scientific Research Applications
Methyl 3-iso-propylbenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-iso-propylbenzoylformate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl benzoylformate: Lacks the iso-propyl group, making it less sterically hindered.
Ethyl 3-iso-propylbenzoylformate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-iso-propylbenzoylformic acid: The carboxylic acid form of the compound.
Uniqueness: Methyl 3-iso-propylbenzoylformate is unique due to the presence of both the iso-propyl group and the methyl ester group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical research.
Properties
IUPAC Name |
methyl 2-oxo-2-(3-propan-2-ylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)9-5-4-6-10(7-9)11(13)12(14)15-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFKBACOONMAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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